N-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)-1,1-dioxothiane-4-carboxamide
Description
N-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)-1,1-dioxothiane-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclohexene ring, a methoxyethyl group, and a dioxothiane ring
Properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)-1,1-dioxothiane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-21-10-9-17(13-14-5-3-2-4-6-14)16(18)15-7-11-22(19,20)12-8-15/h2-3,14-15H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOJBOXCMVHFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCC=CC1)C(=O)C2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)-1,1-dioxothiane-4-carboxamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a series of reactions to introduce the necessary functional groups. This may involve halogenation followed by nucleophilic substitution to attach the methoxyethyl group.
Introduction of the Dioxothiane Ring: The dioxothiane ring is introduced through a cyclization reaction, often involving sulfur-containing reagents under controlled conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups in the dioxothiane ring, potentially converting them to alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)-1,1-dioxothiane-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)-1,1-dioxothiane-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxothiane ring and the methoxyethyl group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its unique structural features and potential applications across various fields. Its synthesis, reactivity, and applications make it a valuable subject for ongoing research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
